molecular formula C26H36N2O10S4 B13865087 (H-Cys-allyl ester) 2 p-tosylate

(H-Cys-allyl ester) 2 p-tosylate

Cat. No.: B13865087
M. Wt: 664.8 g/mol
InChI Key: QLKBMTUQCIEQNW-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate is a complex organic compound with a unique structure that combines aromatic, sulfonic acid, and amino acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of 4-Methylbenzenesulfonic acid: This can be achieved by sulfonation of toluene using sulfur trioxide in the presence of sulfuric acid.

    Preparation of the Amino Acid Derivative: The amino acid derivative can be synthesized through a series of reactions, including protection of amino groups, formation of disulfide bonds, and esterification.

    Coupling Reactions: The final step involves coupling the 4-Methylbenzenesulfonic acid with the amino acid derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

4-Methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s disulfide bonds make it useful in studying protein folding and stability.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate involves its ability to interact with biological molecules through its functional groups. The disulfide bonds can form reversible covalent bonds with thiol groups in proteins, affecting their structure and function. This interaction can modulate various biological pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-propylbenzenesulfonic acid
  • 3-Bromo-2-methylbenzenesulfonic acid

Uniqueness

4-Methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate is unique due to its combination of aromatic, sulfonic acid, and amino acid functionalities. This combination allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds may not.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-[(2-amino-3-oxo-3-prop-2-enoxypropyl)disulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S2.2C7H8O3S/c1-3-5-17-11(15)9(13)7-19-20-8-10(14)12(16)18-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9-10H,1-2,5-8,13-14H2;2*2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKBMTUQCIEQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O10S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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